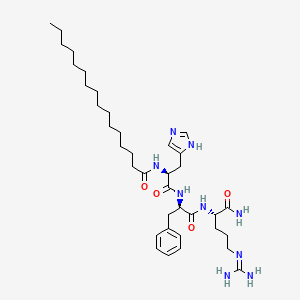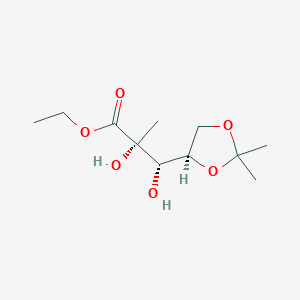
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lignin Model Compounds
Research into the acidolysis of lignin model compounds, such as those involving β-O-4-type lignin model compounds, highlights the intricate mechanisms of bond cleavage crucial for lignin depolymerization and valorization (Yokoyama, 2015). This area of study is vital for the development of sustainable materials and energy sources.
Liquid Crystal Dimers
The study of methylene-linked liquid crystal dimers contributing to the understanding of twist-bend nematic phases demonstrates the intersection of chemistry and material science, impacting the development of new liquid crystal technologies (Henderson & Imrie, 2011).
Brominated Flame Retardants
Investigations into novel brominated flame retardants (NBFRs) and their occurrence across various environments and products underscore the need for understanding chemical additives' environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Haloaluminate Ionic Liquids
The exploration of haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage reveals the potential of these substances in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).
Ethers in Solvents
Reviews of thermophysical property measurements on mixtures containing ethers like MTBE, TAME, and others with non-polar solvents provide essential data for optimizing industrial processes and product formulations (Marsh et al., 1999).
Xylan Derivatives
Research into xylan derivatives highlights the potential of these biopolymer ethers and esters in developing new materials with specific properties for applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).
2-Methyloxolane for Green Extractions
The review on 2-methyloxolane (2-MeOx) as a sustainable solvent presents an environmentally friendly alternative for extracting natural products, emphasizing the shift towards greener chemical processes (Rapinel et al., 2020).
Polyhydroxyalkanoates
The overview of Polyhydroxyalkanoate (PHA) production and applications sheds light on biodegradable microbial polymers' role in creating sustainable materials (Amara, 2010).
Recovery of Biologically Produced Diols
Discussions on the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol, illustrate the challenges and innovations in bioprocess engineering for chemical production (Xiu & Zeng, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (2R,3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHXRCKXIVVCN-VHSKPIJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C)([C@H]([C@H]1COC(O1)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



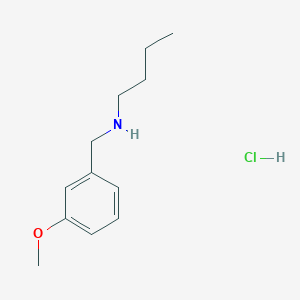

![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)
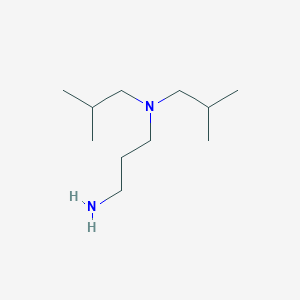
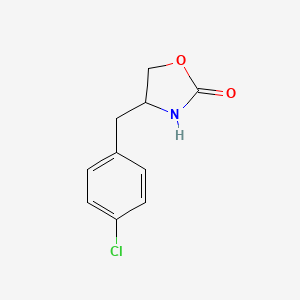
![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)
-palladium, 95%](/img/structure/B3169213.png)

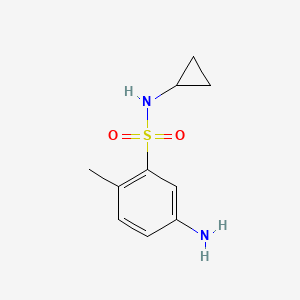


![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)
